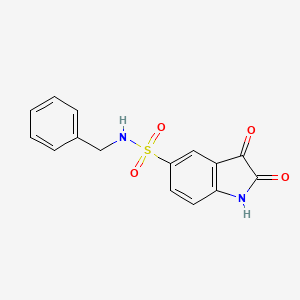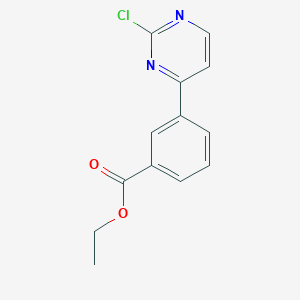
Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a chloro-substituted pyrimidine ring attached to a benzoic acid ethyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester typically involves the reaction of 2-chloro-4-pyrimidinecarboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, and advanced purification methods are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Hydrolysis: 3-(2-Chloro-pyrimidin-4-yl)-benzoic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
科学的研究の応用
Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and other biological processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester involves its interaction with specific molecular targets. The chloro-substituted pyrimidine ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems .
類似化合物との比較
Similar Compounds
- **3-(2-Chloro-pyrimidin-4-yl)-phenyl]-methanol
- **3-(2-Chloro-pyrimidin-4-yl)-1-methylindole
- **[3-(2-Chloro-pyrimidin-4-yl)-benzyl]-carbamic acid tert-butyl ester
Uniqueness
Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester is unique due to its specific combination of a chloro-substituted pyrimidine ring and a benzoic acid ethyl ester moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
859516-86-2 |
|---|---|
分子式 |
C13H11ClN2O2 |
分子量 |
262.69 g/mol |
IUPAC名 |
ethyl 3-(2-chloropyrimidin-4-yl)benzoate |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-5-3-4-9(8-10)11-6-7-15-13(14)16-11/h3-8H,2H2,1H3 |
InChIキー |
ZKDZOSMXELUVEN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=NC(=NC=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
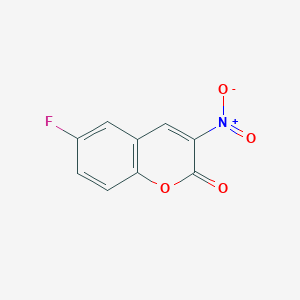
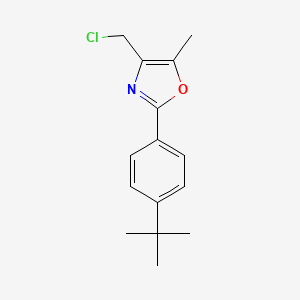
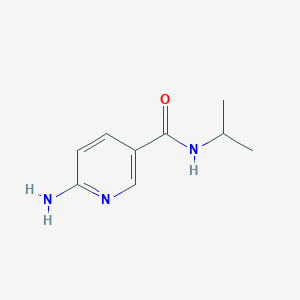
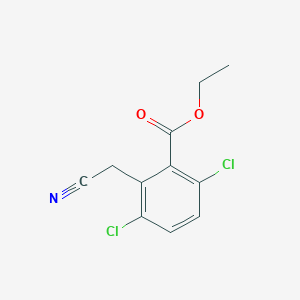

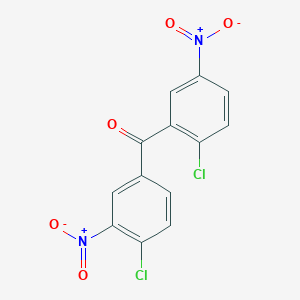
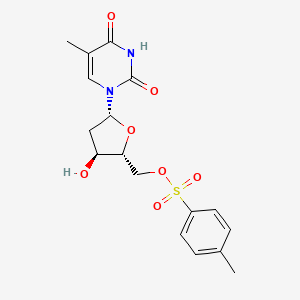
![6-Ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B8675575.png)
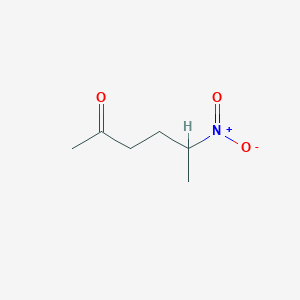

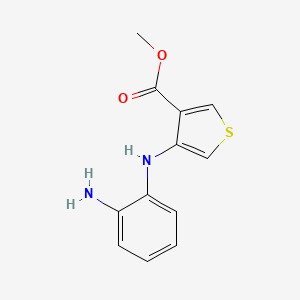
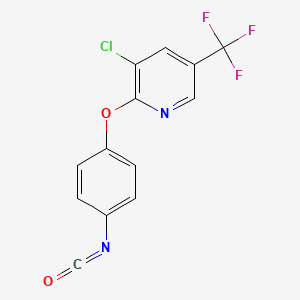
![8-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8675533.png)
